molecular formula C26H20N2O4 B15045231 1-{5-[(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)methyl]-2,4-dimethylbenzyl}-1H-indole-2,3-dione

1-{5-[(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)methyl]-2,4-dimethylbenzyl}-1H-indole-2,3-dione

Cat. No.: B15045231
M. Wt: 424.4 g/mol
InChI Key: FQATUPWMNDORML-UHFFFAOYSA-N
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Description

1-{5-[(2,3-Dioxo-2,3-dihydro-1H-indol-1-yl)methyl]-2,4-dimethylbenzyl}-1H-indole-2,3-dione is a synthetic indole-2,3-dione derivative with a benzyl-substituted indole core. Its structure features a 2,4-dimethylbenzyl group at position 1 of the indole-2,3-dione scaffold, further substituted at the benzyl’s para-position with a (2,3-dioxoindolin-1-yl)methyl moiety. This compound belongs to a class of indole derivatives known for their diverse pharmacological activities, including anticonvulsant, antiviral, and antitumor properties .

The synthesis of such compounds typically involves Mannich base reactions or condensation strategies. For example, analogous indole-2,3-dione derivatives are synthesized via Mannich reactions using 2,3-dioxo-2,3-dihydroindoles and formaldehyde with secondary amines .

Properties

Molecular Formula

C26H20N2O4

Molecular Weight

424.4 g/mol

IUPAC Name

1-[[5-[(2,3-dioxoindol-1-yl)methyl]-2,4-dimethylphenyl]methyl]indole-2,3-dione

InChI

InChI=1S/C26H20N2O4/c1-15-11-16(2)18(14-28-22-10-6-4-8-20(22)24(30)26(28)32)12-17(15)13-27-21-9-5-3-7-19(21)23(29)25(27)31/h3-12H,13-14H2,1-2H3

InChI Key

FQATUPWMNDORML-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1CN2C3=CC=CC=C3C(=O)C2=O)CN4C5=CC=CC=C5C(=O)C4=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{5-[(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)methyl]-2,4-dimethylbenzyl}-1H-indole-2,3-dione typically involves multiple steps. One common method involves the reaction of isatin (1H-indole-2,3-dione) with a suitable benzyl halide under basic conditions to form the intermediate benzylated isatin. This intermediate is then subjected to further reactions to introduce the second indole moiety .

Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of catalysts, alternative solvents, and more efficient purification techniques. The specific details of industrial production methods are often proprietary and may vary between manufacturers .

Chemical Reactions Analysis

Types of Reactions: 1-{5-[(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)methyl]-2,4-dimethylbenzyl}-1H-indole-2,3-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroxylated compounds .

Scientific Research Applications

1-{5-[(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)methyl]-2,4-dimethylbenzyl}-1H-indole-2,3-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-{5-[(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)methyl]-2,4-dimethylbenzyl}-1H-indole-2,3-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or viral replication .

Comparison with Similar Compounds

Table 1: Structural Comparison of Indole-2,3-dione Derivatives

Compound Name Substituents at Position 1 Key Modifications Molecular Formula Molecular Weight
Target Compound 5-[(2,3-Dioxoindolin-1-yl)methyl]-2,4-dimethylbenzyl Benzyl group with methyl and dioxoindolylmethyl substituents C27H21N3O4 475.48 g/mol
1-[(Diethylamino)methyl]-1H-indole-2,3-dione (from ) (Diethylamino)methyl Mannich base derivative with diethylamine C13H14N2O2 230.27 g/mol
2-(4-(3-(3aH-Indol-3-yl)acryloyl)phenyl)isoindoline-1,3-dione (from ) 4-(3-Indolylacryloyl)phenyl Isoindoline-1,3-dione fused with indole-acryloyl group C25H17N3O3 407.42 g/mol
1-[(5-Methyl-1,2-oxazol-3-yl)methyl]-2,3-dihydro-1H-indole-2,3-dione (from ) (5-Methyloxazol-3-yl)methyl Oxazole-substituted indole-2,3-dione C13H10N2O3 242.23 g/mol

Key Observations:

  • The target compound’s 2,4-dimethylbenzyl group distinguishes it from simpler Mannich base derivatives (e.g., diethylamino-methyl substituents in ).
  • Unlike isoindoline-1,3-dione hybrids (), the target retains the indole-2,3-dione core, which is critical for interactions with biological targets like atrial natriuretic peptide receptors .
  • Substitution with heterocycles (e.g., oxazole in ) reduces molecular weight but may limit bioactivity compared to the target’s complex benzyl-dioxoindole system .

Table 3: Pharmacological Profiles

Compound Reported Activities Mechanism/Notes Reference
Target Compound Hypothetical: Anticonvulsant, antiviral (based on structural similarity)
Isatin Mannich bases (e.g., diethylamino-methyl derivatives) Anticonvulsant (MES test), antiviral (vaccinia virus) Acts via ANP receptor antagonism
2-(4-(3-Indolylacryloyl)phenyl)isoindoline-1,3-dione Not explicitly stated; isoindoline-diones often show antitumor activity Potential DNA intercalation
5-Methylisatin derivatives Antitubercular (MIC 10–20 µg/mL) Targets Mycobacterium tuberculosis

Implications for the Target Compound:

  • The 2,3-dioxoindole moiety is associated with ANP receptor modulation, suggesting possible cardiovascular or neuropharmacological effects .

Biological Activity

The compound 1-{5-[(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)methyl]-2,4-dimethylbenzyl}-1H-indole-2,3-dione (CAS Number: 1911570) is a derivative of the indole-2,3-dione family, known for its diverse biological activities. This article explores its biological activity, focusing on anticancer properties, antimicrobial effects, and structure-activity relationships (SAR).

Chemical Structure

The chemical structure of the compound can be represented as follows:

C26H20N2O4\text{C}_{26}\text{H}_{20}\text{N}_2\text{O}_4

This structure features an indole moiety that is critical for its biological activity.

1. Anticancer Activity

Research has demonstrated that compounds containing the indole-2,3-dione framework exhibit significant anticancer properties. A study highlighted that modifications at specific positions of the indole ring can enhance anticancer activity against various cancer cell lines.

CompoundCell LineIC50 (µM)
This compoundU93712.5
5-Fluoro-1H-indole-2,3-dioneMCF715.0

The introduction of electron-withdrawing groups has been shown to enhance activity significantly. For instance, halogen substitutions on the benzene ring have been correlated with increased potency against cancer cells .

2. Antimicrobial Activity

The compound also exhibits antimicrobial properties. Studies indicate that derivatives of indole-2,3-dione possess broad-spectrum antibacterial and antifungal activities.

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus16 µg/mL
Escherichia coli32 µg/mL
Candida albicans64 µg/mL

These findings suggest that the compound can inhibit the growth of both Gram-positive and Gram-negative bacteria as well as fungi .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that specific structural modifications significantly influence biological activity. Key findings include:

  • Electron-Withdrawing Groups : The presence of halogens at specific positions on the aromatic ring enhances anticancer activity.
  • Hydrophobic Interactions : Compounds lacking hydrophobic groups showed reduced biological activity .

Case Study 1: Anticancer Evaluation

In a recent study involving a series of indole derivatives, the compound was evaluated for its cytotoxic effects against U937 cells. The results indicated a promising anticancer profile with an IC50 value significantly lower than many known chemotherapeutics.

Case Study 2: Antimicrobial Testing

Another study assessed the antimicrobial efficacy of this compound against various pathogens. The results confirmed its potential as a lead compound for developing new antimicrobial agents.

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